Ácido Roccélico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido roccélico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Biología: Se estudia por su papel en las vías metabólicas de los líquenes.

Medicina: Se investiga por sus propiedades antibacterianas y anticancerígenas. También inhibe la proliferación de células cancerosas como MDA-MB-231, MCF-7 y DLD-1.

Industria: Se utiliza en la producción de tintes y perfumes debido a sus propiedades químicas únicas.

Mecanismo De Acción

El ácido roccélico ejerce sus efectos a través de varios mecanismos:

Actividad Antibacteriana: Disuelve las paredes celulares bacterianas, lo que lleva a la lisis celular.

Actividad Anticancerígena: El ácido roccélico inhibe la cinasa dependiente de ciclina 10 (CDK-10), que está involucrada en la regulación del ciclo celular. .

Compuestos Similares:

Ácido Evernínico: Otro compuesto aislado de Roccella montagnei, conocido por su actividad anticancerígena.

Ácido Usnico: Un compuesto derivado de líquenes con propiedades antibacterianas y antifúngicas.

Comparación:

Unicidad: El ácido roccélico es único debido a sus propiedades antibacterianas y anticancerígenas duales.

Estructura Química: El ácido roccélico tiene una cadena alifática distinta, que contribuye a sus propiedades químicas y biológicas únicas.

Análisis Bioquímico

Biochemical Properties

Roccellic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of cancer cells, such as MDA-MB-231, MCF-7, and DLD-1, by interacting with specific enzymes involved in cell growth . Roccellic acid also exhibits antibacterial activity against bacteria like Streptococcus gordonii and Porphyromonas gingivalis . These interactions are primarily due to the compound’s ability to bind to and inhibit the activity of key enzymes in these organisms.

Cellular Effects

Roccellic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by affecting cell signaling pathways that regulate cell growth and division . Additionally, roccellic acid impacts gene expression by modulating the activity of transcription factors involved in cancer cell proliferation . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of roccellic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Roccellic acid binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly in genes involved in cell proliferation and apoptosis . The compound’s ability to modulate enzyme activity and gene expression underlies its anticancer and antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of roccellic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with a half-life that allows for prolonged studies . Over time, roccellic acid has been shown to maintain its inhibitory effects on cancer cell proliferation and bacterial growth . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of roccellic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antibacterial activity without notable adverse effects . At higher doses, roccellic acid can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications .

Metabolic Pathways

Roccellic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving carboxylation and decarboxylation reactions . Roccellic acid’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, roccellic acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its localization to target sites . Roccellic acid’s accumulation in specific tissues and cells is essential for its therapeutic effects, as it ensures the compound reaches its intended targets .

Subcellular Localization

Roccellic acid’s subcellular localization is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Roccellic acid’s localization to organelles such as the mitochondria and nucleus allows it to exert its effects on cellular processes, including gene expression and enzyme activity . Understanding the subcellular localization of roccellic acid is essential for elucidating its mechanism of action and therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido roccélico se puede sintetizar mediante la esterificación del ácido 2-dodecil-3-metilsuccínico seguida de hidrólisis . La reacción típicamente involucra el uso de metanol y ácido sulfúrico como catalizadores bajo condiciones de reflujo.

Métodos de Producción Industrial: La producción industrial del ácido roccélico involucra la extracción de líquenes, particularmente especies de Roccella. El proceso de extracción incluye secar el liquen, seguido de la extracción con solvente usando acetona o metanol . El extracto se purifica luego mediante cromatografía en columna para aislar el ácido roccélico .

Tipos de Reacciones:

Oxidación: El ácido roccélico puede sufrir reacciones de oxidación para formar cetonas o aldehídos correspondientes.

Reducción: Se puede reducir para formar alcoholes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como cloruro de tionilo o tribromuro de fósforo para las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de ésteres y amidas.

Propiedades

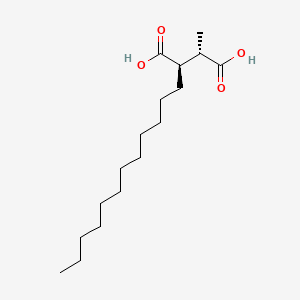

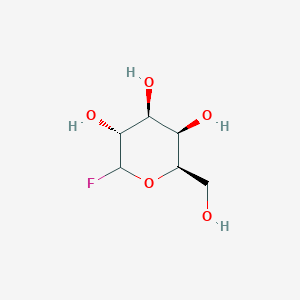

IUPAC Name |

2-dodecyl-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMISJDLVPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952266 | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29838-46-8 | |

| Record name | Roccellic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)

![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)

![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)